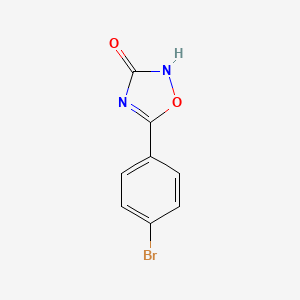

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-” is a derivative of the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole derivatives have been known to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of substituted benzoic acid with ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) under nitrogen atmosphere .Molecular Structure Analysis

The molecular formula of “1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-” is C8H5BrN2O2. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can lead to a wide library of analogs . These reactions have led to the discovery of several drugs containing the 1,2,4-oxadiazole unit .Physical And Chemical Properties Analysis

The molecular weight of “1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-” is 241.044. More specific physical and chemical properties were not found in the retrieved papers.科学的研究の応用

Antimicrobial Agent

Oxadiazoles, including the 1,2,4-oxadiazol derivatives, are known for their antimicrobial properties . They have been studied for their potential to inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial drugs. The bromophenyl group in the compound could potentially enhance these properties, offering a pathway for the synthesis of novel antimicrobial agents.

Antiviral Research

The oxadiazole nucleus is a common feature in compounds with antiviral activities . Research into 1,2,4-oxadiazol derivatives could lead to the discovery of new drugs that can inhibit viral replication or assembly, which is crucial in the fight against viral infections.

Antitumor Activity

Compounds containing the 1,2,4-oxadiazol moiety have been reported to exhibit antitumor activities . The presence of the 5-(4-bromophenyl) group may influence the compound’s ability to interact with biological targets associated with cancer, providing a foundation for cancer research and drug design.

Anti-Fibrotic Applications

Studies have shown that certain oxadiazole derivatives possess anti-fibrotic activities, which can be beneficial in treating diseases characterized by excessive fibrous tissue formation, such as liver fibrosis . The compound could be a candidate for the development of anti-fibrotic drugs.

Liquid Crystal Technology

Isoxazole derivatives, which are structurally related to oxadiazoles, have been used as building blocks for side-chain liquid crystal oligomers and polymers . The 5-(4-bromophenyl)-2,3-dihydro-1,2,4-oxadiazol-3-one could serve as an intermediate in the synthesis of new materials for liquid crystal displays (LCDs) and other applications requiring ordered liquid crystal phases.

作用機序

Target of Action

This compound belongs to the class of oxadiazoles, which are known to interact with a variety of biological targets

Mode of Action

Oxadiazoles, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

将来の方向性

The 1,2,4-oxadiazole derivatives have attracted medicinal chemists’ attention due to their wide spectrum of biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . This suggests that there is potential for further development and research in this area.

特性

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMCOXRMXKKCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=O)NO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2751441.png)

![Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2751445.png)

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)

![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2751448.png)